molecular formula C24H17ClN2O6S B2844266 2-[3-(benzenesulfonyl)-6-chloro-4-oxoquinolin-1-yl]-N-(1,3-benzodioxol-5-yl)acetamide CAS No. 866591-16-4

2-[3-(benzenesulfonyl)-6-chloro-4-oxoquinolin-1-yl]-N-(1,3-benzodioxol-5-yl)acetamide

Cat. No. B2844266
CAS RN: 866591-16-4
M. Wt: 496.92
InChI Key: CQWPPCICOMJHCU-UHFFFAOYSA-N
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Description

The compound “2-[3-(benzenesulfonyl)-6-chloro-4-oxoquinolin-1-yl]-N-(1,3-benzodioxol-5-yl)acetamide” is a complex organic molecule that contains several functional groups and rings, including a benzenesulfonyl group, a chloroquinolinone group, and a benzodioxole group . These groups are common in many biologically active compounds and pharmaceuticals .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It contains several aromatic rings, which are likely to contribute to its stability and may influence its reactivity .


Chemical Reactions Analysis

The reactivity of this compound would depend on its functional groups. For example, the benzenesulfonyl group could potentially undergo electrophilic aromatic substitution reactions, while the chloroquinolinone group might be susceptible to nucleophilic attack .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. For example, its solubility would be influenced by its polar and nonpolar regions, and its melting and boiling points would depend on the strength of the intermolecular forces .

Scientific Research Applications

Antitumor Activity

A study on novel 3-benzyl-4(3H)quinazolinone analogues, closely related to the chemical structure of interest, demonstrated significant in vitro antitumor activity. These compounds were found to be 1.5–3.0 times more potent compared to the control, 5-FU, showing broad-spectrum antitumor activity with notable GI50 values. Molecular docking studies indicated similar binding modes to known antitumor agents, suggesting a potential mechanism of action through ATP binding site inhibition of specific kinases (Ibrahim A. Al-Suwaidan et al., 2016).

Radiomodulatory Effects

Research on quinazolinone derivatives bearing a benzenesulfonamide moiety, closely related chemically to the compound of interest, revealed potent in vitro NQO1 inducer activity. One particular compound demonstrated low toxicity in mice and significantly reduced the damaging effects of gamma radiation, suggesting its potential as an antioxidant and radiomodulatory agent. This compound was also shown to inhibit the growth of melanoma cell lines through inhibition of B-RAF kinase, similar to known inhibitors (A. M. Soliman et al., 2020).

Antibacterial Agents

A study on novel N-(benzo[d]thiazol-2-yl)-2-(2-(6-chloroquinolin-4-yl)hydrazinyl)acetamide derivatives, which share structural similarities with the compound , synthesized a series of compounds that exhibited broad-spectrum antibacterial activity. These compounds were found to be effective against both Gram-positive and Gram-negative bacteria, highlighting their potential as novel antibacterial agents (Manoj N. Bhoi et al., 2015).

Synthesis and Crystal Structure

The synthesis and crystal structure of a compound closely related to 2-[3-(benzenesulfonyl)-6-chloro-4-oxoquinolin-1-yl]-N-(1,3-benzodioxol-5-yl)acetamide, 7-acetamido-5-chloro-8-(p-methyloxybenzenesulfonyloxy)-2-styrylquinoline, were reported. The study provided insights into the compound's orthorhombic crystal structure, potentially aiding in the understanding of its chemical behavior and interaction capabilities (Li et al., 2007).

Antimicrobial and Anti-inflammatory Activities

Another study focused on the synthesis of new biologically active N-substituted-2''-[(phenylsulfonyl)(piperidin-1-yl)amino]acetamide derivatives. These compounds were evaluated for their antimicrobial and anti-inflammatory activities, showing promising results against a range of enzymes and suggesting potential for therapeutic applications (H. Khalid et al., 2014).

Future Directions

Future research on this compound could involve studying its biological activity, optimizing its synthesis, and investigating its mechanism of action. It could also involve designing and synthesizing related compounds to explore structure-activity relationships .

properties

IUPAC Name

2-[3-(benzenesulfonyl)-6-chloro-4-oxoquinolin-1-yl]-N-(1,3-benzodioxol-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17ClN2O6S/c25-15-6-8-19-18(10-15)24(29)22(34(30,31)17-4-2-1-3-5-17)12-27(19)13-23(28)26-16-7-9-20-21(11-16)33-14-32-20/h1-12H,13-14H2,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQWPPCICOMJHCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)CN3C=C(C(=O)C4=C3C=CC(=C4)Cl)S(=O)(=O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17ClN2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[3-(benzenesulfonyl)-6-chloro-4-oxoquinolin-1-yl]-N-(1,3-benzodioxol-5-yl)acetamide

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